Maltodextrin - 9050-36-6

Maltodextrin

Catalog Number: EVT-1488296
CAS Number: 9050-36-6
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltodextrin is a complex carbohydrate composed of D-glucose units linked primarily by α-1,4-glycosidic bonds [, ]. It is produced through the partial hydrolysis of starch, typically from sources like corn, rice, potato, or tapioca [, ]. Classified as a polysaccharide, it exhibits a dextrose equivalent (DE) value ranging from 3 to 20, reflecting the extent of starch hydrolysis [, , ]. A higher DE value indicates a greater degree of hydrolysis, resulting in shorter glucose chains and increased sweetness [, , ].

  • Food Additive: Maltodextrin serves as a versatile food additive, functioning as a thickener, filler, bulking agent, and stabilizer [, , , , , , ]. It enhances the texture, mouthfeel, and shelf life of various food products [, , , , , , ].
  • Encapsulation Agent: Its ability to form a protective matrix around sensitive ingredients makes it an effective encapsulation agent [, , , , , , ]. This protects the encapsulated material from degradation, oxidation, and other environmental factors, thereby preserving its quality and functionality [, , , , , , ].
  • Prebiotic: Recent research explores the prebiotic potential of maltodextrin, suggesting its ability to promote the growth of beneficial gut bacteria []. This is particularly significant in the context of developing functional foods that enhance digestive health.
Synthesis Analysis

Maltodextrin is synthesized via the enzymatic hydrolysis of starch. This process involves the use of enzymes, primarily α-amylase, to break down the long glucose chains in starch into shorter chains [, ]. The specific conditions of enzymatic hydrolysis, such as temperature, pH, enzyme concentration, and reaction time, influence the DE value and characteristics of the resulting maltodextrin [, , , , , , ].

Key Parameters in Enzymatic Hydrolysis:

  • Temperature: Elevated temperatures enhance enzyme activity, but excessively high temperatures can lead to enzyme denaturation and reduced efficiency [, , , , , , ].
  • pH: Enzymes exhibit optimal activity within a specific pH range, and deviations from this range can compromise their catalytic efficiency [, , , , , , ].
  • Enzyme Concentration: Higher enzyme concentrations accelerate the hydrolysis process but may increase production costs [, , , , , , ].
  • Reaction Time: Longer reaction times allow for a greater extent of hydrolysis, but prolonged exposure to enzymatic activity can lead to the formation of undesirable byproducts [, , , , , , ].
Molecular Structure Analysis
  • Hydrolysis: Maltodextrin is produced through the hydrolysis of starch, and it can undergo further hydrolysis to yield glucose and shorter chain oligosaccharides [, , , ].
  • Maillard Reaction: Maltodextrin can participate in the Maillard reaction, a complex chemical reaction between sugars and amino acids that occurs during heating [, ]. This reaction results in the formation of flavor compounds, browning pigments, and changes in the functional properties of food products [, ].
  • Enzymatic Modification: Enzymes can modify the structure of maltodextrin, leading to alterations in its functional properties. For example, enzymes like cyclodextrin glycosyltransferase can catalyze the formation of cyclic oligosaccharides from maltodextrin [].
Mechanism of Action
  • Water Binding: Maltodextrin's hydrophilic nature allows it to bind water molecules effectively, influencing the texture and viscosity of food products [, , , , , , ].
  • Encapsulation: When used as an encapsulation agent, maltodextrin forms a protective matrix around sensitive ingredients, shielding them from environmental factors [, , , , , , ]. This matrix can control the release of the encapsulated material, enhancing its stability and functionality [, , , , , , ].
Physical and Chemical Properties Analysis
  • DE Value: Ranges from 3 to 20, reflecting the extent of starch hydrolysis [, , ].
  • Solubility: Highly soluble in water [, , , , , , ].
  • Viscosity: Varies depending on DE value and concentration; higher DE values typically result in lower viscosity [, , , , , , ].
  • Hygroscopicity: Tends to absorb moisture from the environment [].
  • Glass Transition Temperature: Influenced by moisture content and DE value [].
  • Flavor: Relatively bland and slightly sweet [, , , , , , ].
Applications

Food Science and Technology:

  • Bakery Products: Used as a bulking agent, texture modifier, and anti-staling agent in cakes, cookies, and bread [, ].
  • Beverages: Used as a thickener, stabilizer, and sweetener in sports drinks, juices, and instant beverages [, , ].
  • Sauces and Dressings: Functions as a thickener, stabilizer, and emulsifier in sauces, dressings, and condiments [].
  • Infant Formulas: Used as a carbohydrate source in infant formulas [].
Future Directions
  • Enhancing Nutritional Value: Exploring methods to modify maltodextrin's structure to improve its nutritional value, such as increasing its fiber content or developing slow-digesting variants [, , ].
  • Expanding Prebiotic Applications: Further investigating the prebiotic potential of maltodextrin and its impact on gut health, potentially leading to the development of functional foods that promote a healthy microbiome [].

Maltose

  • Compound Description: Maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond, is a product of starch hydrolysis and serves as a key substrate for maltose phosphorylase (MalP). [, , ]
  • Relevance: Maltose is a direct product of maltodextrin hydrolysis by enzymes like α-amylase, establishing a clear structural relationship with maltodextrin. [] The research highlights that maltose is further metabolized by MalP, showcasing the interconnected metabolic pathways of maltose and maltodextrin. [, , ]

Maltotriose

  • Compound Description: Maltotriose, a trisaccharide consisting of three glucose units linked by α(1→4) bonds, acts as an inducer of the maltose regulon in Escherichia coli, activating the MalT protein, which regulates maltose and maltodextrin metabolism. []
  • Relevance: Similar to maltose, maltotriose shares a structural resemblance with maltodextrin due to its composition of α(1→4) linked glucose units, further strengthening the connection between these compounds. [] Notably, maltotriose plays a regulatory role in maltodextrin utilization, emphasizing their interconnectedness. []

Maltotetraose

  • Compound Description: Maltotetraose, a tetrasaccharide composed of four α(1→4) linked glucose units, is utilized as a substrate by the Thermus thermophilus HB27 maltose/trehalose ABC transporter but is not recognized by the MalE1 binding protein. []
  • Relevance: This compound, structurally similar to maltodextrin, provides insight into the substrate specificity of different maltodextrin transport systems. []

Maltodextrins (Reduced and Oxidized)

  • Compound Description: Reduced and oxidized maltodextrins are chemically modified forms of maltodextrins. While they exhibit high binding affinity to maltose-binding protein (MBP), these modified forms are not transported into the cytoplasm, unlike unmodified maltodextrins. [, ]
  • Relevance: These compounds elucidate the importance of specific structural features in maltodextrin for recognition and transport by MBP, emphasizing the structure-function relationship in maltodextrin transport. [, ]

β-Cyclodextrin

  • Compound Description: β-Cyclodextrin, a cyclic oligosaccharide composed of seven α(1→4) linked glucose units, is a product of the enzymatic conversion of maltodextrins by cyclodextrin glycosyltransferase (CGTase). []
  • Relevance: The production of β-cyclodextrin from maltodextrins demonstrates the enzymatic modification potential of maltodextrin, highlighting its versatility as a substrate for various enzymatic reactions. []

Lactose

  • Compound Description: Lactose, a disaccharide composed of glucose and galactose units, is commonly used as a carbohydrate source in infant formula. Research suggests that preterm infants exhibit higher digestive capacity for lactose compared to maltodextrin. []
  • Relevance: Although structurally different from maltodextrin, lactose serves as a comparative carbohydrate source in studies exploring the digestive tolerance and potential risks associated with maltodextrin consumption in preterm infants. []

Glucose

  • Compound Description: Glucose, a monosaccharide, is a fundamental unit of maltodextrin and a key product of its hydrolysis. [, ] It plays a crucial role in cellular metabolism and regulates maltodextrin phosphorylase synthesis. []
  • Relevance: As the basic building block of maltodextrin, glucose highlights the breakdown product of maltodextrin and its role as an energy source within biological systems. [, ]

Sucrose

  • Compound Description: Sucrose, a disaccharide composed of glucose and fructose, is recognized by the Thermus thermophilus HB27 maltose/trehalose ABC transporter, albeit with lower affinity compared to maltose and trehalose. []
  • Relevance: Although structurally different from maltodextrin, sucrose provides insights into the substrate range of certain maltodextrin transport systems. []

Trehalose

  • Compound Description: Trehalose, a disaccharide composed of two glucose units linked by an α,α-(1→1) bond, is recognized and transported by the Thermus thermophilus HB27 maltose/trehalose ABC transporter. []
  • Relevance: While structurally distinct from maltodextrin, the recognition of trehalose by the same transporter highlights the potential for overlapping substrate specificity in certain maltodextrin transport systems. []

Palatinose

  • Compound Description: Palatinose, an isomer of sucrose, is recognized and transported by the Thermus thermophilus HB27 maltose/trehalose ABC transporter, suggesting a broader substrate range for this transporter. []
  • Relevance: Although structurally distinct from maltodextrin, palatinose provides further evidence for the promiscuity of certain maltodextrin transport systems. []
  • Compound Description: α-Glucans encompass a diverse group of polysaccharides composed of glucose units linked by α-glycosidic bonds. Examples include glycogen, soluble starch, β-limit dextrin, and amylopectin, all of which can be hydrolyzed by acid α-glucosidase, an enzyme also active on maltose and maltodextrins. []
  • Relevance: The hydrolysis of α-glucans by acid α-glucosidase, an enzyme known to act on maltodextrin, emphasizes the potential for shared enzymatic pathways in the breakdown of these related carbohydrates. []

6-Gingerol

  • Compound Description: 6-Gingerol, a bioactive compound found in ginger, is better preserved in dried ginger when maltodextrin is used as a drying agent. []
  • Relevance: While not directly structurally related to maltodextrin, 6-gingerol highlights maltodextrin's application as a protectant during food processing, preserving bioactive compounds like 6-gingerol. []
  • Compound Description: Anthocyanins comprise a group of water-soluble pigments responsible for the red, purple, and blue hues in many fruits and vegetables. Research shows that maltodextrin enhances the stability of anthocyanins during the storage of dried fruit foams. [, ]
  • Relevance: Although not structurally related to maltodextrin, anthocyanins demonstrate maltodextrin's use as a stabilizing agent in food applications, preserving the color and quality of products containing these pigments. [, ]

Properties

CAS Number

9050-36-6

Product Name

Maltodextrin

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Synonyms

10DE; Actistar 11700; Amidex DE 10; Amycol 19; Amycol 7L; C Pharm 01980; C*Actistar 11700; C*De Light 01970; C*Dry MD 01915; C*Dry MD 01960; C*Drylight 01970; C*deLight F 01970; C*deLight MD 01970; C-Pur 01910; C-Pur 01915; C-Pur 01921; C-Sperse MD 0

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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